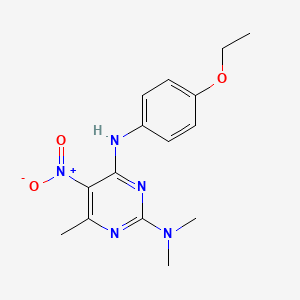
6,7-dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Übersicht
Beschreibung
6,7-dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one, also known as DMNBX, is a synthetic compound that belongs to the class of benzoxazinones. It has been widely studied for its potential use in various scientific research applications, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its binding to the dopamine D3 receptor, which leads to the modulation of downstream signaling pathways. It has been shown to act as a partial agonist of the dopamine D3 receptor, which means that it can activate the receptor to a certain extent, but not to the same extent as a full agonist. This compound has also been shown to have an allosteric modulatory effect on the function of G protein-coupled receptors, which can lead to changes in the receptor's affinity for its ligands and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of hormone secretion, and the modulation of immune response. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, which suggests that it may have potential therapeutic applications in the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several advantages for lab experiments, including its high affinity for the dopamine D3 receptor, its modulatory effect on the function of G protein-coupled receptors, and its potential therapeutic applications in the treatment of mood disorders. However, there are also limitations to its use, including its relatively low potency compared to other dopamine D3 receptor ligands and its limited selectivity for the dopamine D3 receptor over other dopamine receptor subtypes.
Zukünftige Richtungen
There are several future directions for research on 6,7-dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one, including the development of more potent and selective dopamine D3 receptor ligands, the investigation of its potential therapeutic applications in the treatment of mood disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the long-term effects of this compound on biochemical and physiological processes, as well as its potential for drug development.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been widely studied for its potential use in various scientific research applications, particularly in the field of biochemistry and physiology. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been shown to have a modulatory effect on the function of G protein-coupled receptors, which play a crucial role in the regulation of various physiological processes, including neurotransmission, hormone secretion, and immune response.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-(4-methyl-3-nitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-9-4-5-10(6-13(9)19(21)22)16-18-12-8-15(24-3)14(23-2)7-11(12)17(20)25-16/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICYZPTZSUSXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4196247.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4196269.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4196274.png)
![5-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4196279.png)

![9-(2-chloro-6-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4196288.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4196289.png)

![2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4196298.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B4196312.png)
![3-(benzylsulfonyl)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196315.png)

![1-(4-fluorophenyl)-4-[(3-iodo-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4196341.png)